molecular formula C13H14N2O3 B2362904 Ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate CAS No. 94011-50-4

Ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate

Cat. No.: B2362904
CAS No.: 94011-50-4
M. Wt: 246.266
InChI Key: UHDWMBABBXSTIR-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a phenyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazine ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine carboxylic acids, while reduction can produce pyridazine alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a diverse array of derivatives .

Scientific Research Applications

Ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways .

Comparison with Similar Compounds

Ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-oxo-3-phenyl-4,5-dihydro-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-18-13(17)10-8-11(14-15-12(10)16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDWMBABBXSTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=NNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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